1,2-Dimethylbenzene-3,4,5,6-d4

Description

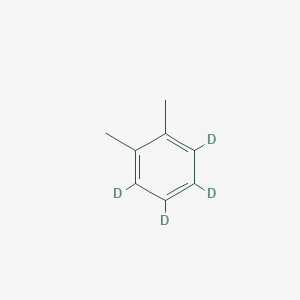

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetradeuterio-5,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQNGGLPUBDAKN-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480401 | |

| Record name | 1,2-Dimethylbenzene-3,4,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62367-40-2 | |

| Record name | 1,2-Dimethylbenzene-3,4,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62367-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dimethylbenzene-3,4,5,6-d4: Properties, Structure, and Applications

Abstract: This technical guide provides a comprehensive overview of 1,2-Dimethylbenzene-3,4,5,6-d4 (o-Xylene-d4), a deuterated analogue of o-xylene. Intended for researchers, chemists, and drug development professionals, this document details the compound's chemical and physical properties, molecular structure, and spectroscopic characteristics. Furthermore, it presents a representative synthesis protocol and a detailed experimental workflow for its application as an internal standard in quantitative bioanalysis, underscoring its utility in modern analytical and metabolic research.

Introduction and Scientific Context

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, elucidate reaction mechanisms, and enhance the precision of quantitative analysis.[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a cornerstone of this practice. The substitution of hydrogen with deuterium can introduce a kinetic isotope effect (KIE), which may significantly alter the rate of metabolic processes, a principle now actively exploited in drug discovery to improve pharmacokinetic profiles.[][3]

More commonly, deuterated compounds serve as ideal internal standards for quantitative analysis by mass spectrometry.[4] Since they are chemically identical to the analyte of interest, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. However, their increased mass allows them to be distinguished from the non-labeled analyte, enabling precise correction for sample loss during preparation and analytical variability.[5]

This compound is the deuterated form of o-xylene where the four hydrogen atoms on the aromatic ring have been replaced by deuterium. This specific labeling makes it an invaluable tool for researchers studying the metabolism, environmental fate, or quantitative presence of o-xylene, a common industrial solvent and component of gasoline.

Molecular Structure and Identification

The core structure of this compound consists of a benzene ring substituted with two adjacent methyl groups, with the four aromatic protons replaced by deuterium atoms.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1,2,3,4-tetradeuterio-5,6-dimethylbenzene | [4] |

| CAS Number | 62367-40-2 | [4] |

| Molecular Formula | C₈H₆D₄ | |

| Molecular Weight | 110.19 g/mol | [4] |

| InChIKey | CTQNGGLPUBDAKN-LNFUJOGGSA-N | [4] |

| Canonical SMILES | CC1=C(C)C(=C(C(=C1[2H])[2H])[2H])[2H] |[4] |

Physicochemical Properties

Table 2: Physical and Chemical Properties (Data for o-Xylene as a proxy)

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless liquid with a sweet, aromatic odor | [6] |

| Boiling Point | 144.4 °C (at 760 mmHg) | [6] |

| Melting Point | -25.2 °C | [7] |

| Density | 0.880 g/mL at 20 °C | [6] |

| Solubility in Water | 178 mg/L at 25 °C (very slightly soluble) | [6] |

| Vapor Pressure | 6.65 mmHg at 25 °C | [6] |

| Flash Point | 31.0 °C (closed cup) |[6] |

Spectroscopic Characterization: A Comparative Analysis

The primary utility of deuteration lies in the distinct spectroscopic signature it imparts. The following sections detail the expected spectral characteristics of this compound and contrast them with its non-deuterated counterpart.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of standard o-xylene, two main regions of interest are observed: the aromatic region (~7.04 ppm) corresponding to the four ring protons, and the aliphatic region (~2.22 ppm) for the six protons of the two methyl groups.[6] For this compound, the most dramatic and diagnostically useful change is the complete absence of signals in the aromatic region . The spectrum is simplified to a single peak corresponding to the six equivalent protons of the two methyl groups.

-

Expected ¹H NMR (CDCl₃, 400 MHz): δ ~2.22 ppm (s, 6H).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum is also significantly affected. While the chemical shifts of the carbon atoms will be very similar to those in o-xylene, the signals for the deuterated carbons (C3, C4, C5, C6) will exhibit two key differences:

-

Signal Splitting: Due to coupling with deuterium (which has a nuclear spin, I=1), the signal for each deuterated carbon will be split into a 1:1:1 triplet.

-

Signal Intensity Reduction: The signals for deuterated carbons are often significantly attenuated, sometimes to the point of being lost in the baseline noise.[8][9] This is due to the loss of the Nuclear Overhauser Effect (NOE) enhancement provided by attached protons and a much less efficient spin-lattice relaxation mechanism.[8]

-

Expected ¹³C NMR signals:

-

Methyl Carbons: δ ~19.7 ppm (strong singlet).

-

C1/C2 (Methyl-substituted): δ ~136.6 ppm (strong singlet).

-

C3/C6 & C4/C5 (Deuterated): δ ~129.9 ppm & ~126.2 ppm (weak 1:1:1 triplets, may be difficult to observe).

-

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum is the shift of the aromatic C-H stretching vibration to a lower frequency due to the heavier mass of deuterium.

-

Aromatic C-H Stretch (o-xylene): A sharp band is typically observed in the 3100-3000 cm⁻¹ region.[10][11]

-

Aromatic C-D Stretch (o-xylene-d4): This band is expected to appear at approximately 2300-2200 cm⁻¹ . This shift is a reliable indicator of successful deuteration on the aromatic ring. The C-H stretching bands from the methyl groups (~2950-2850 cm⁻¹) will remain unchanged.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum provides a clear confirmation of the isotopic labeling.

-

Molecular Ion (M⁺): The molecular ion peak for o-xylene is at m/z 106. For this compound, this peak shifts to m/z 110 .

-

Fragmentation Pattern: The fragmentation pattern is also altered. A major fragment in the o-xylene spectrum is the tropylium ion ([C₇H₇]⁺) at m/z 91, formed by the loss of a methyl group (-15 amu).[] For the deuterated analogue, the loss of a methyl group results in a fragment ion ([C₇H₂D₄]⁺) with a mass of m/z 95 . This predictable shift in a major fragment provides definitive structural confirmation.

Synthesis of this compound

The synthesis of ring-deuterated aromatics is typically achieved via a metal-catalyzed hydrogen-deuterium (H/D) exchange reaction. While numerous specific catalysts exist, a common and effective approach involves using a heterogeneous platinum catalyst with a deuterium source like heavy water (D₂O).[12] The following is a representative protocol based on established methodologies.

Representative Experimental Protocol: Pt-Catalyzed H/D Exchange

Causality: This protocol leverages a heterogeneous platinum-on-carbon (Pt/C) catalyst. Platinum is effective at activating the C-H bonds of the aromatic ring, allowing for their cleavage and subsequent quenching by deuterium from the D₂O solvent, leading to H/D exchange.[13] The use of a sealed, high-temperature vessel is necessary to provide the activation energy for this typically slow process.

Materials:

-

o-Xylene (C₈H₁₀)

-

Deuterium Oxide (D₂O, 99.8 atom % D)

-

Platinum on activated carbon (10 wt. % Pt)

-

Diethyl ether (anhydrous)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a high-pressure glass reaction vessel equipped with a magnetic stir bar, add o-xylene (e.g., 1.0 g, 9.4 mmol) and 10% Pt/C catalyst (e.g., 100 mg, 10 wt. % of substrate).

-

Deuterium Source Addition: Add deuterium oxide (D₂O, e.g., 5.0 mL). Note: Using a significant excess of D₂O drives the equilibrium towards complete deuteration.

-

Reaction Conditions: Seal the vessel tightly. Place the vessel in a heating mantle and heat to 150-180 °C with vigorous stirring. Maintain these conditions for 48-72 hours. Self-Validation: The progress of the reaction can be monitored by taking small aliquots over time (if the reactor setup allows), extracting with an organic solvent, and analyzing by GC-MS to check the ratio of deuterated to non-deuterated product.

-

Work-up: After cooling to room temperature, carefully open the vessel. Add diethyl ether (20 mL) to the reaction mixture and transfer to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer with brine (2 x 10 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent and the Pt/C catalyst.

-

Purification: Remove the solvent by rotary evaporation. The resulting crude product can be purified by fractional distillation or preparative gas chromatography to yield pure this compound.

Application: Internal Standard for Bioanalytical Quantification

A primary application of this compound is as an internal standard (IS) for the quantification of o-xylene in biological matrices (e.g., blood, tissue) by Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]

Experimental Workflow: Quantification of o-Xylene in Blood Plasma

Causality: The workflow is designed to accurately measure the concentration of o-xylene by adding a known amount of o-xylene-d4 at the beginning of the sample preparation. Because the deuterated standard behaves identically to the analyte during extraction and analysis, the ratio of the analyte's MS signal to the standard's MS signal can be used to calculate the initial concentration of the analyte, correcting for any losses or variations.[5]

Sources

- 1. d-nb.info [d-nb.info]

- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 5. resolvemass.ca [resolvemass.ca]

- 6. C8H10 1,2-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 o-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 9. egrove.olemiss.edu [egrove.olemiss.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. d-nb.info [d-nb.info]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. An isotope-dilution gas chromatography-mass spectrometry method for trace analysis of xylene metabolites in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Purification of Deuterated o-Xylene

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Deuterium Labeling

In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds are not merely reagents; they are precision tools that unlock profound insights. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as an invaluable probe in a multitude of applications. Its incorporation into organic molecules like o-xylene provides a powerful means to trace metabolic pathways, elucidate reaction mechanisms, and serve as superior internal standards for quantitative analysis by mass spectrometry.[1] Furthermore, deuterated analogues are critical as NMR solvents, providing a "silent" background against which the signals of a dissolved analyte can be observed without interference.[2] The increased mass of deuterium can also subtly alter reaction rates (the kinetic isotope effect), a phenomenon leveraged in mechanistic studies and even in the design of "heavy drugs" with modified pharmacokinetic profiles. This guide offers an in-depth exploration of the synthesis and purification of deuterated o-xylene, providing both the theoretical underpinnings and practical methodologies required to produce this vital compound with high chemical and isotopic purity.

Part 1: Synthetic Strategies for Deuterium Incorporation

The synthesis of deuterated o-xylene can be approached through two primary strategies: direct hydrogen-deuterium (H/D) exchange on the intact o-xylene molecule, or a constructive approach that builds the molecule from smaller deuterated precursors. The choice of method is dictated by the desired level of deuteration (perdeuteration vs. selective labeling), cost, and available starting materials.

Direct Hydrogen-Deuterium (H/D) Exchange: The Perdeuteration Workhorse

H/D exchange is a powerful and often straightforward method for replacing hydrogen atoms with deuterium. This process involves treating o-xylene with a deuterium source under conditions that facilitate the cleavage of C-H bonds and the formation of C-D bonds.[3]

The π-electron system of the aromatic ring in o-xylene is susceptible to attack by strong electrophiles. By using a deuterated superacid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), an electrophilic aromatic substitution reaction can be initiated.[4]

Mechanism Insight: The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate (a σ-complex or arenium ion). A deuteron (D⁺) from the acid adds to the aromatic ring, and to regain aromaticity, a proton (H⁺) is subsequently eliminated. By using a vast excess of the deuterium source, the equilibrium is driven towards complete exchange, eventually replacing all aromatic hydrogens with deuterium.[4][5] The methyl groups can also undergo deuteration under these strongly acidic conditions via enolization-type mechanisms.

Caption: Electrophilic aromatic substitution mechanism for deuteration.

Homogeneous and heterogeneous metal catalysis offers a milder and often more selective route for H/D exchange. Transition metals like platinum, palladium, and iridium are particularly effective.[5]

Mechanism Insight: The mechanism typically involves the oxidative addition of a C-H bond to the metal center, forming a metal-hydride intermediate. Reductive elimination with a deuterium source (like D₂O or D₂ gas) regenerates the catalyst and incorporates deuterium into the organic framework. The choice of metal is critical; for instance, palladium catalysts can favor deuteration at aliphatic positions, while platinum may show a higher propensity for aromatic sites.[5] Iridium pincer complexes have emerged as highly efficient catalysts capable of facilitating H/D exchange under relatively mild conditions with D₂O as the deuterium source. Zeolites can also serve as solid acid catalysts for this exchange, providing a shaped-selective environment.[6]

Experimental Protocol: Iridium-Catalyzed Perdeuteration of o-Xylene

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add o-xylene (1 equivalent) and an iridium-based catalyst (e.g., (POCOP)Ir(H)₂, 1-2 mol%).

-

Deuterium Source: Add degassed deuterium oxide (D₂O, >20 equivalents) to the flask.

-

Reaction Conditions: Seal the flask and heat the biphasic mixture to 80-100 °C with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots, extracting with an organic solvent, and analyzing by GC-MS.

-

Workup: After cooling to room temperature, separate the organic layer. Wash the organic phase with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude deuterated o-xylene.

Constructive Synthesis via Grignard Reagents

While H/D exchange is excellent for perdeuteration, a constructive synthesis is superior for selective labeling or when starting from fundamental building blocks. The Grignard reaction is a cornerstone of this approach.

Mechanism Insight: A Grignard reagent (R-MgX) acts as a potent nucleophile and a strong base.[7] A key reaction for deuterium incorporation is the quenching of a Grignard reagent with a deuterium source like D₂O. The highly polarized C-Mg bond is readily cleaved by the deuteron from D₂O, forming a stable C-D bond.[8]

Synthetic Route Example: Selective Deuteration

To synthesize 4-deutero-o-xylene, one could start with 4-bromo-o-xylene.[9]

-

Grignard Formation: React 4-bromo-o-xylene with magnesium turnings in anhydrous diethyl ether or THF to form the Grignard reagent, 4-(dimethylphenyl)magnesium bromide.[10]

-

Deuterium Quench: Carefully add D₂O dropwise to the Grignard solution at 0 °C.

-

Workup: After the reaction is complete, perform an acidic workup (e.g., with dilute HCl) to neutralize the mixture and dissolve the magnesium salts. Extract the product with ether, wash, dry, and purify.

Part 2: Purification Strategies for High-Purity Deuterated o-Xylene

Achieving high isotopic and chemical purity is the critical final stage of the process. The choice of purification method depends on the nature of the impurities, which can include residual starting material, partially deuterated isotopologues, chemical byproducts, and isomers.

Caption: General workflow for the purification of deuterated o-xylene.

Fractional Distillation

Fractional distillation is the first line of defense, effective for separating the deuterated o-xylene from solvents and impurities with significantly different boiling points. However, separating xylene isomers (o-, m-, p-xylene) by distillation is notoriously difficult due to their very close boiling points.[11][12] Similarly, the boiling point difference between deuterated and non-deuterated o-xylene is minimal, making distillation ineffective for separating isotopologues. For challenging separations of isomers, advanced techniques like extractive distillation, which uses a solvent to alter relative volatilities, may be employed in industrial settings.[13]

Preparative Gas Chromatography (pGC)

For achieving the highest chemical and isotopic purity, preparative gas chromatography (pGC) is the technique of choice.[14][15] pGC operates on the same principles as analytical GC but is scaled up to allow for the collection of separated fractions.

Causality of Separation: In GC, compounds are separated based on their differential partitioning between a mobile gas phase and a stationary liquid or solid phase within a column. Even minute differences in volatility and interaction with the stationary phase, such as those between isotopologues, can be exploited to achieve separation.[16] The substitution of hydrogen with deuterium can slightly alter a molecule's polarity and volatility, enabling separation on an appropriate GC column.[17][18]

Experimental Protocol: pGC Purification

-

System Setup: A preparative gas chromatograph is equipped with a high-capacity column (packed or wide-bore capillary), an injector capable of handling larger sample volumes, a detector, and a collection trap system.

-

Method Development: An analytical GC method is first developed to determine the optimal column type, temperature program, and gas flow rate to achieve baseline separation of the target compound from its impurities.

-

Injection and Separation: The crude deuterated o-xylene is injected onto the pGC column. As the components elute at different times, the detector signal is monitored.

-

Fraction Collection: A timed collection system or a detector-triggered splitter directs the effluent containing the pure deuterated o-xylene into a cooled trap, while impurities are vented to waste.

-

Recovery: The collected, high-purity product is recovered from the trap. This process can be repeated in cycles to process larger quantities.

Data Summary: Synthesis & Purification

| Method | Typical Isotopic Purity | Typical Chemical Purity | Advantages | Disadvantages |

| Acid-Catalyzed H/D Exchange | >98% | Variable | Low-cost deuterium source (D₂O) | Harsh conditions, potential byproducts |

| Metal-Catalyzed H/D Exchange | >99% | Good to Excellent | Milder conditions, high efficiency | Catalyst cost and removal |

| Fractional Distillation | N/A (no isotopic separation) | ~95-98% | Scalable, removes bulk impurities | Poor separation of isomers/isotopologues |

| Preparative GC | >99.5% | >99.5% | Excellent for isomer/isotopologue separation | Lower throughput, requires specialized equipment |

Part 3: Quality Control and Final Validation

Rigorous analytical validation is non-negotiable to ensure the final product meets the required specifications. A combination of spectroscopic and chromatographic techniques is employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for assessing both chemical and isotopic purity. GC separates the components of the sample, while the MS provides the mass of each component. By analyzing the mass spectrum of the main peak, one can determine the distribution of isotopologues (e.g., the ratio of d₁₀ to d₉, d₈, etc.) and calculate the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the absence of protons at the labeled positions. The residual proton signals are integrated to quantify the level of deuteration.

-

²H NMR: Confirms the presence and chemical environment of the deuterium atoms.

-

¹³C NMR: Confirms the carbon skeleton of the molecule remains intact.

-

-

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can be used to confirm the elemental composition and calculate isotopic purity with great precision.[19][20]

By integrating robust synthetic strategies with high-resolution purification and comprehensive analytical validation, researchers can confidently produce deuterated o-xylene of the quality required for the most demanding scientific applications.

References

-

Garnett, J. L., & Long, M. A. (1992). Deuterium and tritium labelling of aromatic hydrocarbons by zeolite-catalysed exchange with perdeuteriobenzene, tritiated benzene, and [p-3H]toluene. Journal of the Chemical Society, Perkin Transactions 2, (2), 211-215. [Link]

-

Long, M. A., Garnett, J. L., & Williams, P. G. (1992). Deuterium and tritium labelling of aromatic hydrocarbons by zeolite-catalysed exchange with perdeuteriobenzene, tritiated benzene, and [p-3H]toluene. Semantic Scholar. [Link]

-

Chemistry with Caroline. (2024). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube. [Link]

-

Brown, J. M., et al. (2019). Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity. Molecules, 24(18), 3345. [Link]

-

ResearchGate. (n.d.). Deuterium labelling studies of aromatic olefins. ResearchGate. [Link]

-

Zuo, H. L., et al. (2013). Preparative Gas Chromatography and Its Applications. Journal of Chromatographic Science, 51(7), 704-715. [Link]

-

Brown, R., et al. (1972). Catalytic reactions of o-xylene and m-xylene with deuterium on metal films. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 68, 839-850. [Link]

-

Al-Ghamdi, S. (2020). A better separation process for xylene isomers. Chemical Industry Journal. [Link]

-

Zhang, F. K., et al. (2024). Design and optimization for the separation of xylene isomers with a novel double extractants-based extractive distillation. ResearchGate. [Link]

-

Zuo, H. L., et al. (2013). Preparative gas chromatography and its applications. PubMed. [Link]

- Bloch, H. S. (1970). Method of separating xylene isomers by distillation with crystallization and isomerization of a side stream.

-

Zuo, H. L., et al. (2013). Preparative Gas Chromatography and Its Applications. ResearchGate. [Link]

-

Mason, J. A., et al. (2015). Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. Journal of the American Chemical Society, 137(13), 4587–4598. [Link]

-

Ghezzi, F., et al. (2023). Gas Chromatography and Thermal Cycling Absorption Techniques for Hydrogen Isotopes Separation in Water Detritiation Systems. Applied Sciences, 13(18), 10473. [Link]

-

Rennick, C., et al. (2024). Fractionation of Methane Isotopologues during Preparation for Analysis from Ambient Air. ACS Earth and Space Chemistry. [Link]

-

Ray, A., et al. (2020). H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes. Chemical Science, 11(29), 7675-7682. [Link]

-

Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(21), e9377. [Link]

-

Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

-

Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Sodel, A., & Mames, A. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2975. [Link]

-

Liu, G., et al. (2021). Zeolite-like performance for xylene isomer purification using polymer-derived carbon membranes. Proceedings of the National Academy of Sciences, 118(36), e2108210118. [Link]

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. Wikipedia. [Link]

-

Shah, P., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(3), 324-331. [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Deuterium Exchange. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

-

Katz, J., et al. (n.d.). Preparation of Deuterated Polymer Films for the OMEGA Magnetic Recoil Spectrometer. SUNY Geneseo. [Link]

-

Wisansky, W. A., & Ansbacher, S. (1941). 4-BROMO-o-XYLENE. Organic Syntheses, 21, 11. [Link]

-

Morasch, B., et al. (2004). Degradation of o-xylene and m-xylene by a novel sulfate-reducer belonging to the genus Desulfotomaculum. Archives of Microbiology, 181(5), 407-417. [Link]

- Schrauth, W. (1933). Separation and purification of ortho, meta and para xylene.

Sources

- 1. mdpi.com [mdpi.com]

- 2. isotope.com [isotope.com]

- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium and tritium labelling of aromatic hydrocarbons by zeolite-catalysed exchange with perdeuteriobenzene, tritiated benzene, and [p-3H]toluene | Semantic Scholar [semanticscholar.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]

- 12. Zeolite-like performance for xylene isomer purification using polymer-derived carbon membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Preparative gas chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fractionation of Methane Isotopologues during Preparation for Analysis from Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,2-Dimethylbenzene-3,4,5,6-d4 (o-Xylene-d4) for Advanced Research Applications

Topic: 1,2-Dimethylbenzene-3,4,5,6-d4 CAS Number: 62367-40-2

Abstract: This technical guide provides an in-depth analysis of this compound (deuterated o-xylene), a stable isotope-labeled aromatic hydrocarbon. With the CAS number 62367-40-2, this compound serves as a critical tool for researchers, particularly in quantitative analytical chemistry and drug development.[1] Its primary application is as an internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard technique for achieving the highest levels of accuracy and precision in quantifying volatile organic compounds (VOCs). This guide will detail its physicochemical properties, plausible synthetic routes, quality control methodologies, core applications with validated protocols, and essential safety and handling procedures. The insights provided are tailored for scientists and professionals who require robust and reliable analytical methods.

Introduction: The Principle of Isotope Dilution

In modern analytical science, particularly in complex matrices such as biological fluids or environmental samples, achieving accurate quantification is a significant challenge. Matrix effects, sample loss during extraction, and instrumental variability can all introduce significant error. Isotope Dilution Mass Spectrometry (IDMS) is a premier technique that overcomes these challenges by employing a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS).

This compound is the deuterated analogue of o-xylene, a common industrial solvent and environmental analyte.[2] The core principle behind its efficacy is that a deuterated standard is chemically and physically almost identical to its non-labeled counterpart.[3] It co-elutes during chromatography and exhibits the same behavior during sample preparation and ionization. However, it is easily differentiated by its mass-to-charge ratio (m/z) in a mass spectrometer. By adding a known quantity of the deuterated standard to a sample at the earliest stage, the ratio of the native analyte to the standard can be measured. This ratio remains constant throughout the entire analytical workflow, effectively nullifying any variations from sample loss or instrument drift and ensuring highly reliable data.

Physicochemical Properties and Synthesis

The physical characteristics of this compound are critical for its application, dictating its behavior in chromatographic systems and extraction protocols.

| Property | Value | Source |

| CAS Number | 62367-40-2 | [1] |

| Molecular Formula | C₈H₆D₄ | [4] |

| Molecular Weight | 110.19 g/mol | [1][4] |

| Boiling Point | 143-145 °C | [5] |

| Melting Point | -25 to -23 °C | [5] |

| Density | 0.902 g/mL at 25 °C | [5] |

| Flash Point | 31 °C | [5] |

| Synonyms | o-Xylene-d4 (ring-d4), 1,2,3,4-tetradeuterio-5,6-dimethylbenzene | [1] |

Plausible Synthetic Pathway

While commercial suppliers provide this compound, understanding its synthesis offers insight into its structure and potential impurities. A common method for introducing deuterium to an aromatic ring is through electrophilic substitution in a deuterium-rich environment. The synthesis of this compound can be conceptualized as starting with standard o-xylene and performing a hydrogen-deuterium (H-D) exchange reaction on the aromatic ring. This is typically achieved using a strong deuterated acid catalyst, such as deuterated sulfuric acid (D₂SO₄), in the presence of a deuterium source like heavy water (D₂O). The methyl groups are activating and direct ortho- and para-, but under forcing conditions, all four aromatic protons can be exchanged.

Caption: Plausible synthesis via acid-catalyzed H-D exchange.

Quality Control and Structural Confirmation

The utility of a deuterated standard is entirely dependent on its chemical and isotopic purity. Before use in a validated assay, its identity and enrichment must be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for confirming the position of the deuterium labels.

-

¹H NMR: A proton NMR spectrum provides unambiguous proof of deuteration. The spectrum of a highly pure sample of this compound would be expected to show a sharp singlet around 2.2 ppm corresponding to the six protons of the two equivalent methyl groups.[6] The complex multiplet signals normally seen for the aromatic protons between 7.0-7.2 ppm would be absent, confirming successful deuteration of the ring.[6]

-

¹³C NMR: A carbon-13 NMR spectrum confirms the carbon backbone. In the deuterated compound, the four aromatic carbons bonded to deuterium will appear as triplets (due to C-D spin-spin coupling) and will have significantly lower signal intensity compared to the non-deuterated carbons.[7] The spectrum of o-xylene shows four distinct carbon environments, which would be preserved in its deuterated form.[7][8]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique where the standard is used, and it also serves as a crucial QC check. Analysis of the pure standard will confirm its retention time and mass spectrum. The electron ionization (EI) mass spectrum should show a molecular ion ([M]⁺˙) peak at m/z 110.[1][4] This is 4 mass units higher than the molecular ion of natural o-xylene (m/z 106), confirming the incorporation of four deuterium atoms.[9]

Core Applications in Research and Development

Gold-Standard Internal Standard for GC/MS Analysis

The quantification of volatile organic compounds like o-xylene in biological and environmental matrices is a common requirement in drug metabolism studies (e.g., as a metabolite or solvent residue) and environmental monitoring.[10] The following protocol outlines a self-validating system for this purpose.

-

Preparation of Standards and Solutions:

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of o-xylene (analyte) and this compound (Internal Standard, IS) in methanol.

-

Calibration Curve Standards: Perform serial dilutions of the o-xylene stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock to a working concentration used to spike all samples.

-

-

Sample Preparation and Extraction:

-

Spiking: To 1 mL of each water sample, calibration standard, and a blank control, add 10 µL of the 100 ng/mL IS spiking solution. This ensures a final IS concentration of 1 ng/mL in each sample. The causality here is critical: adding the IS at the very beginning ensures it undergoes the exact same extraction and analysis process as the native analyte.

-

Extraction (Liquid-Liquid Extraction): Add 2 mL of a water-immiscible solvent (e.g., hexane or methyl tert-butyl ether) to each sample. Vortex vigorously for 2 minutes to partition the analytes into the organic phase.

-

Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve complete separation of the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer to a clean GC vial for analysis.

-

-

GC-MS Instrumental Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole system).

-

GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min.

-

Injector: 250°C, splitless mode, 1 µL injection volume.

-

MS Conditions: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.

-

Monitor m/z 106 (for o-xylene quantification)

-

Monitor m/z 91 (for o-xylene confirmation - tropylium ion)[9]

-

Monitor m/z 110 (for o-Xylene-d4 IS quantification)

-

-

-

Data Processing and Validation:

-

Quantification: For each sample, calculate the peak area ratio of the analyte (m/z 106) to the IS (m/z 110).

-

Calibration Curve: Plot the peak area ratios of the calibration standards against their known concentrations. Perform a linear regression to establish the calibration curve.

-

Concentration Determination: Use the peak area ratio from the unknown samples to determine their o-xylene concentration from the regression equation. The use of the ratio provides a self-validating system against injection volume errors or detector sensitivity drift.

-

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Advanced Applications in Neutron Spectrometry

Beyond its role in analytical chemistry, deuterated o-xylene has emerged as a valuable material in nuclear physics. It is used as a liquid scintillator for fusion neutron spectrometry.[11][12] The anisotropic (direction-dependent) nature of neutron scattering on deuterium nuclei provides significantly better spectroscopic resolution compared to the isotropic scattering on protons in standard hydrogen-based scintillators.[11] This allows for more precise measurements of plasma properties in thermonuclear fusion research, highlighting the compound's versatility.[12]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Classification: [1]

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)

-

Acute Toxicity, Dermal: Category 4 (H312: Harmful in contact with skin)

-

Acute Toxicity, Inhalation: Category 4 (H332: Harmful if inhaled)

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)

Recommended Handling and Storage Protocols:

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.[13]

-

Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly sealed to prevent evaporation and contamination.[13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is more than just a deuterated solvent; it is a high-precision tool engineered for accuracy in quantitative analysis. Its role as an internal standard in isotope dilution mass spectrometry allows researchers to overcome the most common sources of analytical error, providing data of the highest integrity. This is particularly vital in regulated environments like drug development and environmental testing. Its expanding applications in fields like nuclear physics further underscore the value of stable isotope-labeled compounds in pushing the boundaries of scientific measurement.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). o-Xylene-3,4,5,6-d4 (phenyl-3,4,5,6-d4) (99% (CP)). Retrieved from [Link]

-

PubMed. (2024). Evaluating deuterated-xylene for use as a fusion neutron spectrometer. Retrieved from [Link]

-

ResearchGate. (2024). Evaluating deuterated-xylene for use as a fusion neutron spectrometer. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 1,2-dimethylbenzene. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1,2-Dimethylbenzene (FDB005819). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of 1,2-dimethylbenzene. Retrieved from [Link]

-

MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved from [Link]

-

Pearson+. (n.d.). The three isomers of dimethylbenzene are commonly named ortho-xylene.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,2-dimethylbenzene. Retrieved from [Link]

Sources

- 1. This compound | C8H10 | CID 12205472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 1,2-Dimethylbenzene (FDB005819) - FooDB [foodb.ca]

- 3. o-Xylene-d10 D 99atom 56004-61-6 [sigmaaldrich.com]

- 4. o-Xylene-3,4,5,6-d4 (phenyl-3,4,5,6-d4) (99% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 5. 62367-40-2 | CAS DataBase [m.chemicalbook.com]

- 6. C8H10 1,2-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 o-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C8H10 C-13 nmr spectrum of 1,2-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of o-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. The three isomers of dimethylbenzene are commonly named ortho-xyl... | Study Prep in Pearson+ [pearson.com]

- 9. C8H10 mass spectrum of 1,2-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of o-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mdpi.com [mdpi.com]

- 11. Evaluating deuterated-xylene for use as a fusion neutron spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Physical Properties of 1,2-Dimethylbenzene-d4 for Research Applications

This guide provides an in-depth exploration of the physical properties of 1,2-Dimethylbenzene-d4 (also known as o-Xylene-d4). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer insights into the practical applications and experimental considerations for this isotopically labeled compound. We will delve into its core characteristics, its utility in analytical and metabolic studies, and the precise methodologies for verifying its physical constants.

Introduction: The Significance of Isotopic Labeling

1,2-Dimethylbenzene-d4 is a deuterated form of o-xylene, where four hydrogen atoms on the aromatic ring have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution is of paramount importance in scientific research. The increased mass of deuterium (approximately double that of hydrogen) imparts subtle but crucial changes to the molecule's properties. These changes, without significantly altering the compound's chemical reactivity, allow it to be distinguished from its non-deuterated counterpart by mass-sensitive analytical techniques like mass spectrometry (MS).

Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a "kinetic isotope effect," where reactions involving the cleavage of this bond proceed at a slower rate. This phenomenon is a powerful tool in mechanistic and pharmacokinetic studies, helping researchers to understand metabolic pathways and enhance the metabolic stability of drug candidates.

Section 1: Core Physical and Chemical Identifiers

Precise identification is the foundation of scientific integrity. The fundamental identifiers for 1,2-Dimethylbenzene-d4 are summarized below, providing a direct comparison with its non-deuterated analog, o-xylene.

| Property | 1,2-Dimethylbenzene-d4 | 1,2-Dimethylbenzene (o-Xylene) | Source(s) |

| Synonyms | o-Xylene-d4, 1,2-Dimethylbenzene-3,4,5,6-d4 | o-Xylol, 2-Methyltoluene | [1] |

| CAS Number | 62367-40-2 | 95-47-6 | [1] |

| Molecular Formula | C₆D₄(CH₃)₂ | C₈H₁₀ | [1] |

| Molecular Weight | 110.19 g/mol | 106.16 g/mol | [1] |

| Appearance | Colorless Liquid | Colorless Liquid | [1][2] |

Section 2: Key Physical Properties

The physical properties of a compound dictate its handling, application, and behavior in experimental systems. While deuteration does not dramatically alter these properties, the subtle differences are important for high-precision work. The density, for instance, is slightly higher due to the increased mass of deuterium.

| Property | 1,2-Dimethylbenzene-d4 | 1,2-Dimethylbenzene (o-Xylene) | Source(s) |

| Melting Point | -25 to -23 °C | -25.2 °C | [3] |

| Boiling Point | 143 - 145 °C (at 760 mmHg) | 144.4 °C (at 760 mmHg) | [4] |

| Density | 0.902 g/mL at 25 °C | ~0.880 g/mL at 20 °C | [5] |

| Water Solubility | Sparingly soluble (inferred) | ~170-200 mg/L at 25 °C | [2][6] |

| Refractive Index (n20/D) | Not specified | ~1.505 | [2] |

| Flash Point | 31 °C (87.8 °F) - closed cup | 25 - 32 °C (77 - 90 °F) | [5] |

Section 3: Application in Scientific Research

The unique properties of 1,2-Dimethylbenzene-d4 make it an invaluable tool, particularly in analytical chemistry and drug metabolism studies.

Internal Standard for Quantitative Analysis

In quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is crucial for accurate and precise results. The IS is a compound of known concentration added to every sample, including calibrators and controls, to correct for variations in sample preparation and instrument response.

Why 1,2-Dimethylbenzene-d4 is an ideal IS for o-Xylene:

-

Chemical and Physical Similarity: It behaves almost identically to the non-deuterated analyte (o-xylene) during extraction, derivatization, and chromatographic separation. This ensures that any loss of analyte during sample workup is mirrored by a proportional loss of the IS.

-

Chromatographic Co-elution: It typically elutes at the same retention time as the analyte, simplifying identification and integration.

-

Mass Spectrometric Distinction: Despite co-eluting, it is easily distinguished from the analyte by its higher mass-to-charge ratio (m/z). The mass spectrometer can monitor the specific ions for both the analyte and the IS, allowing for a highly precise ratio-based quantification.

Tracing in Metabolic and Pharmacokinetic Studies

In drug development, understanding a compound's metabolic fate is critical. Deuterium labeling is a powerful technique for this purpose. When a deuterated compound is administered, its metabolites will retain the deuterium label, creating a unique mass signature. This allows researchers to:

-

Identify Metabolites: Distinguish drug-derived metabolites from endogenous compounds in complex biological matrices like plasma or urine.

-

Elucidate Metabolic Pathways: By analyzing the structure of the deuterated metabolites, the specific sites and mechanisms of metabolic transformation can be determined.

-

Investigate the Kinetic Isotope Effect: Replacing a hydrogen atom with deuterium at a site of metabolic oxidation can slow down the rate of that metabolic reaction. This "metabolic switching" can be used to develop drugs with improved pharmacokinetic profiles, such as a longer half-life or reduced formation of toxic metabolites.

Section 4: Experimental Protocol - Boiling Point Determination

Verifying the physical properties of a substance is a cornerstone of good laboratory practice. The following protocol outlines the determination of the boiling point for a liquid such as 1,2-Dimethylbenzene-d4, based on the principles of OECD Test Guideline 103 and ASTM D86.[7][8][9]

Objective: To determine the boiling point of 1,2-Dimethylbenzene-d4 at atmospheric pressure.

Materials:

-

1,2-Dimethylbenzene-d4 sample

-

Distillation flask (e.g., 100 mL)

-

Heating mantle with a variable controller

-

Condenser with cooling water connections

-

Calibrated thermometer or thermocouple (-10 to 200 °C range, 0.1 °C resolution)

-

Graduated receiving cylinder

-

Boiling chips or a magnetic stirrer

-

Barometer

Methodology:

-

Apparatus Setup: Assemble the distillation apparatus in a fume hood. The flask should be securely clamped within the heating mantle. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured, not the temperature of the superheated liquid.

-

Sample Preparation: Add a measured volume (e.g., 50 mL) of 1,2-Dimethylbenzene-d4 to the distillation flask. Add 2-3 boiling chips. Causality Note: Boiling chips provide nucleation sites for bubbles to form, preventing "bumping" or sudden, violent boiling, which ensures a smooth and steady distillation for an accurate temperature reading.

-

Initiate Distillation: Turn on the cooling water to the condenser. Begin heating the flask gently. The heating rate should be controlled to produce a distillation rate of approximately 4-5 mL per minute.

-

Record Initial Boiling Point (IBP): Observe the thermometer closely. The boiling point is the temperature at which the first drop of condensate falls from the tip of the condenser into the receiving cylinder. This temperature should remain constant as the vapor and liquid phases are in equilibrium.

-

Monitor Distillation: Continue to record the temperature as the distillation proceeds. For a pure substance, the boiling point should remain stable throughout the process.

-

Record Barometric Pressure: Note the ambient atmospheric pressure from a laboratory barometer. Trustworthiness Note: The boiling point of a liquid is pressure-dependent. For high-accuracy work, the observed boiling point must be corrected to the standard atmospheric pressure (760 mmHg or 101.325 kPa) using the Sydney-Young equation or a similar nomograph.

-

Shutdown: Once the distillation is complete or the desired data is collected, turn off the heating mantle and allow the apparatus to cool completely before disassembly.

Section 5: Visualization of an Experimental Workflow

The following diagram illustrates the workflow for using 1,2-Dimethylbenzene-d4 as an internal standard for the quantification of o-xylene in a water sample via GC-MS.

Caption: Workflow for o-Xylene quantification using a deuterated internal standard.

Section 6: Safety and Handling

As a flammable organic solvent, 1,2-Dimethylbenzene-d4 requires careful handling in a laboratory setting.

-

Flammability: The compound is a flammable liquid and vapor.[10] Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.

-

Toxicity: It is harmful if inhaled or in contact with skin and causes skin irritation.[10] All handling should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.

References

-

ASTM International. (2024). Standard Test Method for Distillation of Petroleum Products and Liquid Fuels at Atmospheric Pressure (ASTM D86). Retrieved from [Link]

-

eralytics. (n.d.). ASTM D86. Retrieved from [Link]

-

Ayalytical Instruments. (n.d.). ASTM D86 Method of Petroleum Distillation. Retrieved from [Link]

-

Huazheng Electric Manufacturing (Baoding) Co., Ltd. (2026). What is the ASTM D86 test method?. Retrieved from [Link]

-

Fluid Life. (2023). Fuel Distillation (ASTM D86). Retrieved from [Link]

-

EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (1981). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (1981). Test No. 103: Boiling Point. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). o-Xylene. NIST Chemistry WebBook. Retrieved from [Link]

-

LCS Laboratory Inc. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). o-Xylene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

LAUS GmbH. (n.d.). OECD/EU-Methods. Retrieved from [Link]

-

Cheméo. (n.d.). Benzene, 1,2-dimethyl-4-nitro-. Retrieved from [Link]

-

Aditya Dye Chem. (n.d.). Ortho-Xylene (o-Xylene). Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). o-Xylene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). o-Xylene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). O-Xylene. PubChem Compound Database. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Xylene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Xylene. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1,2-Dimethylbenzene (FDB005819). Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1,2-dimethyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz. (n.d.). 1,2-dimethylbenzene. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1,2-Dimethyl-4-ethylbenzene (FDB007614). Retrieved from [Link]

-

ResearchGate. (n.d.). Sensitive Method for Quantification of Octamethylcyclotetrasiloxane (D4) and Decamethylcyclopentasiloxane (D5) in End-Exhaled Air by Thermal Desorption Gas Chromatography Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2015). 4,5-Dimethylbenzene-1,2-dimethanol. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). XYLENES (o-, m-, p-isomers) ETHYLBENZENE. Retrieved from [Link]

-

Quora. (2018). What are the products of ozonolysis of 1,2-dimethylbenzene (o-xylene). How does the result support the kekule structure of benzene?. Retrieved from [Link]

-

ResearchGate. (2018). Comparative pharmacokinetic studies of ¹⁴C-octamethylcyclotetrasiloxane (¹⁴C-D4) in Fischer 344 and Sprague Dawley CD rats after single and repeated inhalation exposure. Retrieved from [Link]

-

King Abdullah University of Science and Technology (KAUST). (2020). An innovative separation process for xylene isomers. Retrieved from [Link]

Sources

- 1. O-Xylene | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 95-47-6 | CAS DataBase [m.chemicalbook.com]

- 3. Table 4-2, Physical and Chemical Properties of m-Xylene, o-Xylene, p-Xylene, and Mixed Xylenea - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. o-Xylene [webbook.nist.gov]

- 5. adityadyechem.com [adityadyechem.com]

- 6. Showing Compound 1,2-Dimethylbenzene (FDB005819) - FooDB [foodb.ca]

- 7. store.astm.org [store.astm.org]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. This compound | C8H10 | CID 12205472 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,2-Dimethylbenzene-3,4,5,6-d4 safety and handling

An In-Depth Technical Guide to the Safe Handling of 1,2-Dimethylbenzene-3,4,5,6-d4

Introduction

This compound, also known as o-xylene-d10, is a deuterated aromatic hydrocarbon essential in various advanced research and development applications.[1][2][3] Its primary uses include serving as a high-purity solvent for Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in environmental analysis and priority pollutant testing.[3] While its isotopic labeling is key to its utility, its physicochemical properties are nearly identical to its non-deuterated counterpart, o-xylene. Consequently, it presents significant health and safety hazards that demand rigorous handling protocols.[4][5]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, laboratory personnel, and drug development professionals who work with this compound, offering field-proven insights to ensure a self-validating system of safety and compliance in the laboratory.

Hazard Identification and GHS Classification

Understanding the inherent hazards of this compound is the foundation of its safe use. The compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[6] The primary risks are associated with its flammability and its toxicity through multiple exposure routes.[1][2][6]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram |

|---|---|---|---|

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2][6] | 🔥 |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2][6] | ❗ |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2][6] | ❗ |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][6] | ❗ |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] | ❗ |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways[1][7] | ☠️ |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][8] | ❗ |

The vapors of this compound are heavier than air and can spread along floors, potentially forming explosive mixtures in poorly ventilated areas or accumulating in low-lying spaces like cellars and ditches.[1][2][9]

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective safety management prioritizes proactive measures over reactive ones. The hierarchy of controls is a fundamental risk mitigation model that systematically minimizes exposure. Relying solely on Personal Protective Equipment (PPE) is insufficient; it should be the final line of defense after all other control measures have been implemented.

Caption: The Hierarchy of Safety Controls model prioritizes risk management strategies.

Engineering Controls: Your Primary Shield

Engineering controls are designed to isolate personnel from the hazard. Given the flammable and volatile nature of this compound, these controls are non-negotiable.

-

Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood.[10] This is critical not only to prevent inhalation of harmful vapors but also because the vapors are denser than air and can travel to distant ignition sources.[1][2]

-

Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors.[7][9] Special attention should be paid to areas below ground level, which are particularly susceptible to the accumulation of flammable mixtures.[1][2]

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and receiving equipment must be properly grounded and bonded during transfer operations.[1][9][11]

-

Explosion-Proof Equipment: Use only explosion-proof electrical, ventilating, and lighting equipment in areas where this compound is handled or stored.[1][9]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Standard | Purpose |

|---|---|---|---|

| Eye and Face | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved.[10] | Protects against splashes and vapors that cause serious eye irritation.[4][12] |

| Hand | Chemical-resistant, impervious gloves (e.g., Viton®, Barrier®). Nitrile may offer limited splash protection but is not suitable for prolonged contact. | Tested according to EN 374.[12] | Prevents skin contact, as the substance is harmful upon dermal absorption and causes skin irritation.[1][4] |

| Body | Flame-retardant and antistatic protective clothing, such as a lab coat.[13] | N/A | Protects skin from accidental splashes and prevents static buildup.[10] |

| Respiratory | A full-face respirator with an organic vapor cartridge is required if engineering controls are insufficient or during a large spill cleanup.[4][10] | NIOSH (US) or EN 143 (EU) approved.[10] | Prevents inhalation of harmful vapors that can cause respiratory irritation and systemic toxicity.[4][5] |

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for mitigating risks during routine laboratory operations.

Experimental Protocol: Safe Handling Workflow

-

Pre-Use Preparation:

-

Ensure all engineering controls (fume hood, ventilation) are operational.

-

Don all required PPE as specified in Table 2.

-

Confirm the location and accessibility of the nearest eyewash station, safety shower, and fire extinguisher.

-

Assemble all necessary equipment, including properly grounded and bonded containers for transfer.[1][9]

-

-

Dispensing and Use:

-

Post-Use Procedures:

-

Tightly seal the container and return it to the designated storage area.

-

Decontaminate all work surfaces thoroughly.

-

Remove contaminated PPE carefully to avoid cross-contamination and dispose of it as hazardous waste.

-

Wash hands and face thoroughly with soap and water after handling the substance.[1][2][8] Do not eat, drink, or smoke in the work area.[1][2]

-

Storage Protocol

Improper storage is a common cause of laboratory incidents. The following protocol ensures safe storage:

-

Container Integrity: Store in the original, tightly sealed container.[9][12]

-

Storage Location:

-

Segregation:

Caption: Logical workflow for the safe storage and handling of this compound.

Emergency Procedures

Preparedness is key to managing accidental exposures and releases effectively.

Accidental Release Measures

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could create ignition sources.

-

Containment: For a small spill, contain it using a non-combustible absorbent material like sand, diatomaceous earth, or a universal binder.[9][12] Do not let the product enter drains.[8][13]

-

Cleanup:

-

Decontaminate: Clean the affected area thoroughly.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Table 3: First Aid Procedures

| Exposure Route | Action |

|---|---|

| Inhalation | Move the victim to fresh air and keep them at rest.[12] If breathing is difficult or symptoms like dizziness or headache persist, seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the skin with plenty of water/shower for at least 15 minutes.[4][12] If skin irritation occurs, get medical advice.[13] |

| Eye Contact | Immediately rinse cautiously with plenty of water for several minutes, holding the eyelids apart.[12] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention from an ophthalmologist.[8][13] |

| Ingestion | Do NOT induce vomiting due to the high aspiration risk.[4] If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[8][13] Aspiration into the lungs can cause chemical pneumonitis, which may be fatal.[4] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, powder, foam, or carbon dioxide.[4]

-

Unsuitable Media: Do not use a solid water stream, as it may spread the fire.

-

Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[2][13] Combustion produces toxic byproducts, including carbon oxides.[9] Firefighters must wear self-contained breathing apparatus (SCBA).[12]

Physicochemical and Toxicological Data

Table 4: Key Properties and Toxicological Information

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈D₁₀ (or C₈H₁₀ for hazard comparison) | [6] |

| Molecular Weight | ~116.23 g/mol (deuterated) | [3] |

| Appearance | Colorless liquid with a characteristic aromatic odor | [4] |

| Boiling Point | ~144 °C (291 °F) | [15] |

| Flash Point | ~30 °C (86 °F) | [4] |

| Vapor Density | ~3.7 (Air = 1) | [15] |

| Incompatible Materials | Strong oxidizing agents, strong acids | [4][11] |

| Toxicological Summary | Harmful if inhaled or absorbed through the skin.[11] Causes irritation to skin, eyes, and respiratory system.[5] Prolonged exposure may affect the central nervous system.[4][5] Aspiration hazard if swallowed.[11] |

Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste. All disposal practices must comply with federal, state, and local regulations. Consult with your institution's Environmental Health and Safety (EHS) department to ensure proper disposal procedures are followed. Never dispose of this chemical down the drain.[8][13]

References

-

Safety Data Sheet: o-xylene-d10 - Chemdox. [Link]

-

Safety Data Sheet: o-xylene-d10 - Chemdox (29 CFR 1910.1200). [Link]

-

Safety Data Sheet: o-xylene-d10 - Chemdox (GHS). [Link]

-

This compound - PubChem. National Center for Biotechnology Information. [Link]

-

ICSC 0084 - o-XYLENE. International Labour Organization and World Health Organization. [Link]

-

Safety Data Sheet: o-Xylene - Carl ROTH. [Link]

-

1,2-Dimethyl-3-nitrobenzene - PubChem. National Center for Biotechnology Information. [Link]

-

Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

-

1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration. [Link]

-

Personal Protective Equipment (PPE) - CHEMM. [Link]

-

Octamethylcyclotetrasiloxane - GOV.UK. [Link]

-

Safety, Storage, And Handling Guidelines For O-Xylene Chemical - Gnee Biotech. [Link]

-

Safety Data Sheet: 1,2,4-trimethylbenzene. [Link]

-

Xylene Chemical Storage - U.S. Chemical Storage. [Link]

-

Potential Reduction of Carbon Based Carcinogens in Structure Fires Through the Use of Class A Compressed Air Foam System. [Link]

-

Octamethylcyclotetrasiloxane (D4), CAS no. 556-67-2 - Endocrine Disruptor List. [Link]

-

Toxicology of octamethylcyclotetrasiloxane (D4) - Global Silicones Council. [Link]

-

Toxicology of octamethylcyclotetrasiloxane (D4) - PubMed. [Link]

-

Specific Chemical Handling and Storage - University of Wisconsin-Milwaukee. [Link]

-

Octamethylcyclotetrasiloxane (D4)(2014) - Toxicology Excellence for Risk Assessment (TERA). [Link]

-

XYLENE, ALL ISOMERS (DIMETHYLBENZENE) | Occupational Safety and Health Administration. [Link]

-

O-Xylene - PubChem. National Center for Biotechnology Information. [Link]

Sources

- 1. sds.chemdox.com [sds.chemdox.com]

- 2. sds.chemdox.com [sds.chemdox.com]

- 3. isotope.com [isotope.com]

- 4. ICSC 0084 - o-XYLENE [chemicalsafety.ilo.org]

- 5. gneechemical.com [gneechemical.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. sds.chemdox.com [sds.chemdox.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Xylene Chemical Storage | U.S. Chemical Storage [uschemicalstorage.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. O-Xylene | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Deuterated Aromatic Hydrocarbons in Drug Development

Introduction: The Subtle Power of a Single Neutron

In the landscape of modern drug development, medicinal chemists continually seek innovative strategies to enhance the therapeutic profile of small molecules.[1][2] One of the most nuanced yet powerful of these strategies is "deuteration"—the precise, strategic replacement of a hydrogen atom (¹H) with its heavier, stable isotope, deuterium (²H or D).[1][3][4] This seemingly minor modification, the addition of a single neutron, can profoundly alter a drug's metabolic fate, leading to significant improvements in pharmacokinetic properties, safety, and overall efficacy.[1][3][4][5]

This guide provides an in-depth exploration of deuterated aromatic hydrocarbons, a class of compounds at the forefront of this pharmaceutical evolution. We will dissect the core scientific principles, detail synthetic and analytical methodologies, and examine the practical application of this technology in creating safer, more effective medicines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of deuterium in their own R&D programs.

The Deuterium Advantage: Understanding the Kinetic Isotope Effect (KIE)

The entire premise of using deuterium in drug design hinges on a fundamental principle of physical organic chemistry: the Kinetic Isotope Effect (KIE) .[5][6][7]

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H).[8][9] This is because the greater mass of deuterium lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond, meaning more energy is required to break it.[5]

In pharmaceutical science, this principle becomes critically important in the context of drug metabolism. A vast number of drugs are cleared from the body by cytochrome P450 (CYP) enzymes, a process that frequently involves the cleavage of a C-H bond as the rate-limiting step.[6][7] By replacing a hydrogen atom at a metabolically vulnerable site—a "soft spot"—on an aromatic ring with deuterium, we can slow down this enzymatic reaction.[1]

This deceleration of metabolism can lead to several desirable outcomes:

-

Improved Pharmacokinetic Profiles: A reduced rate of metabolism can increase a drug's half-life and overall exposure (AUC), allowing for less frequent dosing and more stable plasma concentrations, ultimately improving patient compliance.[3]

-

Reduced Toxic Metabolite Formation: By slowing a specific metabolic pathway, deuteration can decrease the production of potentially harmful or reactive metabolites, thereby enhancing the drug's safety profile.[3]

-

Enhanced Efficacy: By increasing the systemic exposure to the active parent drug, deuteration can potentially lead to improved therapeutic effects.[3]

Caption: The Kinetic Isotope Effect slows C-D bond cleavage.

Synthesis and Strategic Labeling of Aromatic Hydrocarbons

The successful application of deuteration begins with the synthesis of precisely labeled molecules. The choice of synthetic route depends on the target molecule, the desired level of deuteration, and scalability.

Common Synthetic Strategies

-

Hydrogen-Deuterium (H-D) Exchange: This is a common method for introducing deuterium into aromatic rings. It typically involves treating the non-deuterated aromatic compound with a deuterium source, such as heavy water (D₂O), in the presence of a catalyst (e.g., platinum) or under harsh conditions like high temperature and pressure.[10][11] Acid-catalyzed exchange using deuterated acids like D₂SO₄ is also a viable method.[12][13]

-